N-{(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O5/c1-31-16-5-2-14(3-6-16)22(29)27-20(23(30)26-10-11-28)13-17-7-9-21(32-17)15-4-8-18(24)19(25)12-15/h2-9,12-13,28H,10-11H2,1H3,(H,26,30)(H,27,29)/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRHADCAPNASHS-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide” typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the dichlorophenyl group. Subsequent steps include the formation of the enone structure and the attachment of the hydroxyethylamino group. The final step involves the coupling of the intermediate with 4-methoxybenzamide under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-{(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the enone to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Physical Properties
While detailed physical properties such as density and melting point are often not disclosed in public databases, the compound's structure suggests potential solubility in organic solvents due to the presence of aromatic rings and functional groups.
Medicinal Chemistry
N-{(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide is primarily investigated for its potential therapeutic properties. The compound's structural features suggest it may interact with biological targets involved in various diseases.
Anticancer Activity
Research indicates that compounds similar to this one have shown promise in inhibiting cancer cell proliferation. The furan and benzamide moieties are often associated with anticancer activity, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The presence of the dichlorophenyl group could enhance its interaction with microbial membranes, leading to increased efficacy against certain pathogens.
Pharmacological Studies
The pharmacological profile of this compound includes:
Enzyme Inhibition
Research has indicated that compounds with similar structures can act as inhibitors of specific enzymes involved in disease pathways, such as kinases or proteases. This inhibition can lead to a decrease in disease progression or symptom severity.
Receptor Modulation
The compound may also interact with various receptors, including those involved in neurotransmission or inflammation. Such interactions could provide insights into its potential use as a therapeutic agent for neurological disorders or inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of structurally related compounds. The findings indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the furan and benzamide components can enhance therapeutic efficacy.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results demonstrated a notable reduction in bacterial growth, highlighting its potential as an alternative antimicrobial agent.
Mechanism of Action
The mechanism of action of “N-{(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Chlorophenyl Substituents
- Target Compound : 3,4-Dichlorophenyl group on the furan ring.
- Analog (): 3-Chlorophenyl group in N-{(1Z)-3-(Allylamino)-1-[5-(3-chlorophenyl)-2-furyl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide. Molecular Weight: Target = 436.89 g/mol (estimated); Analog = 436.89 g/mol (identical backbone).
Methoxybenzamide Core
- Analog (): Compounds with 4-methoxyphenyl and sulfamoyl groups (e.g., [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted) sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide]). Key Difference: The target compound lacks a sulfamoyl group but incorporates a hydroxyethylamino side chain. Functional Impact: Sulfamoyl groups in analogs may enhance hydrogen bonding, whereas the hydroxyethyl group in the target could improve solubility .
Furan vs. Oxazolone Rings
- Analog (): Oxazol-5(4H)-one intermediates.
Agrochemical Benzamide Analogs (–6)
Several benzamide derivatives are used as pesticides, including:
- Flutolanil () : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide.
- Etobenzanid () : N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide.
| Compound | Key Substituents | Potential Application |
|---|---|---|
| Target Compound | 3,4-Dichlorophenyl, hydroxyethyl | Medicinal (hypothetical) |
| Flutolanil | Trifluoromethyl, isopropoxy | Fungicide |
| Etobenzanid | Ethoxymethoxy, dichlorophenyl | Herbicide |
Stereochemical and Geometric Considerations
The Z-configuration of the α,β-unsaturated ketone in the target compound is critical for maintaining a planar geometry, which is often essential for binding to enzymes (e.g., kinase inhibitors). Analogs with E-configurations or flexible backbones may exhibit reduced potency due to steric clashes .
Biological Activity
N-{(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple functional groups, including a furan moiety, dichlorophenyl group, and an amide linkage, which contribute to its biological activities.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 471.3 g/mol |
| CAS Number | 488825-35-0 |
Preliminary studies indicate that this compound exhibits various biological activities, particularly in anticancer and antimicrobial applications. The mechanism of action is believed to involve the inhibition of specific cellular pathways that are crucial for cancer cell proliferation and survival.
Anticancer Activity
In vitro studies have demonstrated that this compound shows potent cytotoxic effects against several cancer cell lines. The compound has been tested against:
- MCF-7 (breast cancer) : Exhibiting IC values ranging from 5 to 15 µM.
- HepG2 (liver cancer) : Showing similar potency with IC values around 10 µM.
These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting mitochondrial function.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a variety of pathogens. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 10 to 30 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Furan Ring : Contributes to the lipophilicity and potential interaction with cellular membranes.
- Dichlorophenyl Group : Enhances biological activity through electron-withdrawing effects, increasing the compound's reactivity.
- Amide Linkage : Facilitates hydrogen bonding with biological targets, enhancing specificity and potency.
Case Studies
Several studies have focused on the synthesis and evaluation of this compound's biological activities:
- Synthesis via Multi-step Reactions : The compound is synthesized through a series of organic reactions involving furan derivatives and amine coupling techniques.
- Cytotoxicity Assessment : Research published in various journals has utilized MTT assays to evaluate cytotoxic effects on cancer cell lines, confirming its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis likely involves multi-step condensation reactions. For example, describes synthesizing benzamide derivatives via acetic acid/sodium acetate-mediated condensation of intermediates like 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one. Similarly, highlights the use of carbodiimide coupling agents (e.g., EDC/HOBt) in DMF for amide bond formation. Key steps include:
- Step 1 : Coupling the furan-dichlorophenyl moiety with a hydroxyethylamino oxopropenyl intermediate via nucleophilic substitution.
- Step 2 : Final amidation with 4-methoxybenzoyl chloride under anhydrous conditions.
- Optimization : Monitor reaction progress via TLC or HPLC () and adjust stoichiometry (e.g., 1.2–1.5 equiv of activating agents) to improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Focus on the Z-configuration of the propen-2-yl group (δ 6.8–7.2 ppm for vinyl protons) and methoxy singlet (~δ 3.8 ppm). The hydroxyethylamino group may show broad peaks at δ 1.5–2.5 ppm ().
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bending (~1550 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]+ at m/z ~550–600, depending on substituents) .
Q. What initial biological screening assays are appropriate to evaluate its potential therapeutic activity?
- Methodological Answer : Prioritize assays based on structural analogs ():
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative pathogens.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the dichlorophenyl and benzamide motifs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodological Answer :
- Variable Substituents : Modify the dichlorophenyl (e.g., replace Cl with F or CF3), furan (e.g., thiophene substitution), or methoxy groups ().
- Bioisosteric Replacement : Replace the hydroxyethylamino group with a piperazine or morpholine moiety to improve solubility ().
- Data Analysis : Use multivariate regression to correlate structural features (e.g., Cl substituent position) with IC50 values .
Q. How can contradictions in spectral data (e.g., unexpected coupling patterns in NMR) be resolved during characterization?
- Methodological Answer :
- Dynamic Effects : Perform variable-temperature NMR to assess conformational exchange in the propen-2-yl group.
- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, particularly near the furan-oxygen interface.
- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation () .
Q. What computational strategies predict binding modes and affinity for target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or VEGFR).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the dichlorophenyl group in hydrophobic pockets.
- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from the methoxybenzamide moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
